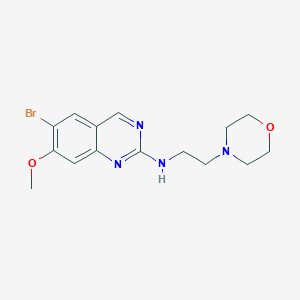![molecular formula C14H16N4O3S B13886665 [5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate](/img/structure/B13886665.png)
[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate is a complex organic compound known for its unique chemical structure and versatile applications. This compound features a dimethylamino group, a pyridin-2-yldiazenyl moiety, and a methanesulfonate group, making it a valuable molecule in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate typically involves multi-step organic reactions. One common method includes the diazotization of 2-aminopyridine followed by coupling with 5-(dimethylamino)phenol. The final step involves the sulfonation of the resulting azo compound with methanesulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
[5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride, resulting in the cleavage of the azo bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Cleavage products of the azo bond.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
The compound is utilized in biological research as a fluorescent dye due to its strong absorption and emission properties. It is often used in imaging techniques to study cellular processes and molecular interactions.
Medicine
In medicine, this compound has potential applications as a diagnostic tool and therapeutic agent. Its ability to bind to specific biomolecules makes it useful in targeted drug delivery and diagnostic imaging.
Industry
Industrially, this compound is employed in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s azo group can undergo reduction, leading to the release of active intermediates that interact with cellular components. These interactions can modulate biological pathways, resulting in various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: Known for their anti-fibrotic activities.
Pyrrolo[2,3-d]pyrimidine derivatives: Potential multi-targeted kinase inhibitors.
Pyrido[2,3-d]pyrimidin-5-one derivatives: Used in medicinal chemistry for their diverse biological activities.
Uniqueness
What sets [5-(Dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate apart is its combination of a dimethylamino group, a pyridin-2-yldiazenyl moiety, and a methanesulfonate group. This unique structure imparts distinct chemical and physical properties, making it highly versatile and valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C14H16N4O3S |
|---|---|
Peso molecular |
320.37 g/mol |
Nombre IUPAC |
[5-(dimethylamino)-2-(pyridin-2-yldiazenyl)phenyl] methanesulfonate |
InChI |
InChI=1S/C14H16N4O3S/c1-18(2)11-7-8-12(13(10-11)21-22(3,19)20)16-17-14-6-4-5-9-15-14/h4-10H,1-3H3 |
Clave InChI |
ATOPJRWHNFURPW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=N2)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-5-phenylnaphtho[1,2-b]benzofuran](/img/structure/B13886584.png)
![N-[4-[(5-hydroxy-7-oxo-8H-1,8-naphthyridin-4-yl)amino]phenyl]benzamide](/img/structure/B13886587.png)
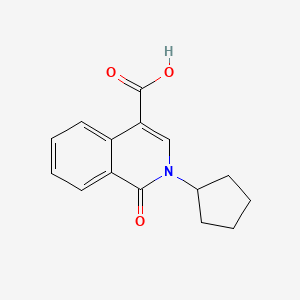
![Sodium 1-((6-((3-((2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy)-3-oxopropyl)carbamoyl)-5,8,16-trioxo-20-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-11,12-dithia-4,7,15-triazaicosanoyl)oxy)-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13886595.png)
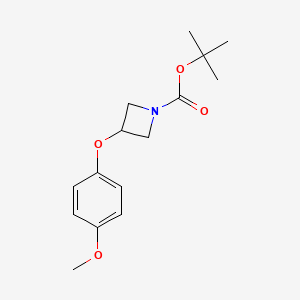

![methyl 2-[(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentyl]acetate](/img/structure/B13886615.png)

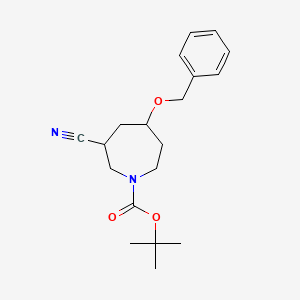
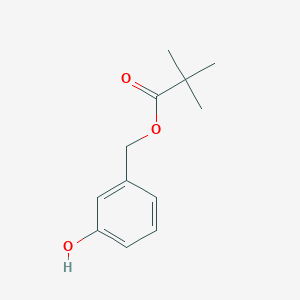
![2-[(E)-2-Ethoxyvinyl]oxazole](/img/structure/B13886632.png)

![3-[5-[(4-methylpiperazin-1-yl)methyl]-1H-indol-2-yl]-1H-indazole-6-carbonitrile](/img/structure/B13886643.png)
